molecular formula C10H6Cl2F2O3 B1413657 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid CAS No. 1807314-14-2

2,5-Dichloro-4-(difluoromethoxy)cinnamic acid

Cat. No. B1413657
M. Wt: 283.05 g/mol
InChI Key: ZCSWBRIYDPOKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-(difluoromethoxy)cinnamic acid is a chemical compound with the following properties:



  • Chemical Formula : C<sub>10</sub>H<sub>8</sub>Cl<sub>2</sub>F<sub>2</sub>O<sub>3</sub>

  • Molecular Weight : 214.17 g/mol

  • IUPAC Name : (2E)-3-[4-(difluoromethoxy)phenyl]-2-propenoic acid

  • Appearance : Solid

  • Boiling Point : 183-186°C



Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid consists of a cinnamic acid backbone with two chlorine atoms and a difluoromethoxy group attached. The double bond in the cinnamic acid moiety gives it its characteristic conjugated system.



Chemical Reactions Analysis


  • The carboxylic acid group may participate in esterification or amidation reactions.

  • The aromatic ring could undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Solubility : Insoluble in water; solubility may vary in organic solvents.

  • Melting Point : Not specified in the retrieved data.

  • Stability : Stable under ambient conditions.

Safety And Hazards

No specific hazards reported, but standard laboratory precautions apply.

Future Directions

Research avenues related to 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Synthetic Modifications : Explore derivatization to enhance specific properties.

  • Toxicology Studies : Assess safety profiles and potential environmental impact.


Please note that this analysis is based on available information, and further scientific investigation is essential to fully understand the compound’s properties and applications12.


properties

IUPAC Name

3-[2,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-4-8(17-10(13)14)7(12)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSWBRIYDPOKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-(difluoromethoxy)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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